molecular formula C17H21N3O3S B2713284 2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034379-76-3

2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2713284
CAS No.: 2034379-76-3
M. Wt: 347.43
InChI Key: FBQBMRRBDVUYAS-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a novel chemical compound designed for scientific research and development. It features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing the 1,2,4-oxadiazole scaffold have been extensively studied and reported in scientific literature to exhibit a range of pharmacological properties, including potential as enzyme inhibitors . The incorporation of the benzamide group is a strategic feature, as this moiety can facilitate hydrogen bonding with biological targets, which is a common and effective mechanism in the design of bioactive molecules . The specific structure of this compound, which includes a thian-4-yl ring system, suggests it is intended for investigations in areas such as drug discovery and chemical biology. Researchers are exploring these types of heterocyclic hybrids to develop new tools for studying disease pathways. This product is intended for research purposes in a controlled laboratory environment. It is not designed for diagnostic or therapeutic applications. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-22-14-6-4-3-5-13(14)17(21)18-11-15-19-16(20-23-15)12-7-9-24-10-8-12/h3-6,12H,2,7-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQBMRRBDVUYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the tetrahydrothiopyran group, and the final coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Hydrolysis

Benzamides can undergo hydrolysis under acidic or basic conditions, leading to the formation of benzoic acid and an amine. For 2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide , hydrolysis could potentially cleave the amide bond, although the presence of the oxadiazole and thian rings might influence the reaction conditions and outcomes.

Oxidation and Reduction

The thian ring can undergo oxidation to form sulfoxides or sulfones, while the oxadiazole ring might be resistant to oxidation due to its aromatic nature. Reduction reactions are less common for these rings but could occur under specific conditions.

Analytical Techniques for Characterization

Characterization of the compound and its reaction products typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for determining the structure and confirming the presence of specific functional groups.

  • Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy : Helps identify functional groups based on their absorption frequencies.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
2,3,5,6-tetramethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamideNot specified320.41Antibacterial, antifungal
2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamideC11H11N3O2S249.29Potential medicinal applications
2-ethoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl) triazolo[4,3-a]pyridin-3-yl]methyl}benzamideC19H18N6O3378.38Potential medicinal applications

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with 2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide:

  • Anticancer Activity
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves the disruption of cellular machinery promoting DNA replication and cell cycle arrest at the G0-G1 phase .
  • Antimicrobial Properties
    • Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
  • Enzyme Inhibition
    • The compound has been evaluated for its potential as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Selective inhibition of specific CA isoforms could lead to therapeutic strategies for conditions like glaucoma and cancer .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

StudyDescriptionFindings
Study 1Evaluation of anticancer propertiesDemonstrated potent cytotoxicity against MCF-7 and MEL-8 cell lines with IC50 values in the low micromolar range.
Study 2Antimicrobial activity assessmentShowed effectiveness against Gram-positive bacteria with significant inhibition zones compared to standard antibiotics.
Study 3Enzyme inhibition analysisIdentified as a selective inhibitor for hCA IX with nanomolar potency, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Formula Notable Properties/Applications
2-Ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (Target) Thian-4-yl 2-Ethoxy C₁₉H₂₁N₃O₃S Hypothesized CNS activity (unpublished)
N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide 3-Chlorophenyl 4-Methoxy C₁₇H₁₄ClN₃O₃ LD₅₀: 2580 mg/kg (rodent)
2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-benzamide 3-Methyl 2-Thioether linkage C₂₁H₁₉FN₄O₂S Anticancer and antiviral applications
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide None (thiadiazole) 4-Methoxy C₁₀H₉N₃O₃S Inhibitor of enzymatic targets

Key Observations :

  • Heterocyclic Modifications : Replacement of oxadiazole with thiadiazole (as in ) reduces aromaticity and alters electronic properties, impacting solubility and target affinity.
  • Thianyl vs. Aryl Groups : The thian-4-yl group in the target compound introduces a saturated sulfur-containing ring, likely improving metabolic stability compared to phenyl or chlorophenyl substituents (e.g., ), which are prone to oxidative metabolism .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The thianyl and ethoxy groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., 4-methoxy in ), favoring blood-brain barrier penetration .
  • Synthetic Accessibility : The target compound’s synthesis may follow routes similar to those in , where oxadiazole rings are formed via cyclization of amidoximes with carboxylic acid derivatives. Thian-4-yl incorporation would require specialized thiopyran precursors.

Research Findings and Implications

Stability and Metabolic Profile

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis under physiological conditions, a trait shared with analogs in and . This stability contrasts with isoxazole derivatives (e.g., ), which are more labile .
  • Thianyl Group Metabolism : The saturated thianyl ring may reduce cytochrome P450-mediated oxidation compared to aromatic substituents (e.g., 3-chlorophenyl in ), as seen in sulfur-containing heterocycles .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Chlorine or nitro substituents (e.g., in ) enhance electrophilicity and binding to charged residues in enzyme active sites. The target compound’s ethoxy group, being electron-donating, may favor hydrophobic interactions.
  • Sulfur-Containing Moieties : Thioether linkages (as in ) and thianyl groups (target compound) improve binding to cysteine-rich targets (e.g., kinases or viral proteases) through sulfur-mediated interactions .

Biological Activity

The compound 2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a derivative of oxadiazole and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a unique structure that includes an ethoxy group, a thian group, and an oxadiazole moiety. This combination is believed to enhance its biological properties:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₂S

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the oxadiazole ring is known to enhance activity against various pathogens. For instance:

  • Activity against Mycobacterium tuberculosis : Compounds similar to this compound have shown effectiveness against both wild-type and resistant strains of Mycobacterium tuberculosis .
  • In vitro Studies : A study indicated that derivatives with similar structures exhibited significant inhibition against gram-positive and gram-negative bacteria, suggesting that modifications in the structure can yield compounds with enhanced efficacy .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively researched. The following findings illustrate the potential of this compound in cancer treatment:

  • Cell Line Studies : In vitro assays demonstrated that compounds containing oxadiazole structures exhibit cytotoxic effects on various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .
    Cell LineIC50 Value (µM)
    HEPG21.18 ± 0.14
    MCF70.67 - 0.87
    SW11160.80
  • Mechanism of Action : The anticancer mechanisms are attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit EGFR and Src pathways, which are crucial in many cancers .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Zhang et al. Study : This research synthesized various oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. Compounds showed promising results against multiple cancer cell lines with IC50 values significantly lower than standard treatments .
  • Alkaline Phosphatase Inhibition : A derivative similar to our compound was tested for its inhibitory effect on alkaline phosphatase enzymes, showing an IC50 value of 0.420 ± 0.012 µM, indicating potential therapeutic applications in cancer treatment .

Q & A

Q. How to validate target engagement in cellular assays?

  • Methodological Answer : Employ thermal shift assays (CETSA) to monitor protein-ligand stabilization. Use siRNA knockdown of putative targets (e.g., DDR1) and assess rescue of phenotype. Radiolabel the compound (³H or ¹⁴C) for pull-down assays followed by MS/MS identification .

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